molecular formula C15H21ClN2O2 B8487716 tert-Butyl-3-(4-chloroanilino)-1-pyrrolidinecarboxylate

tert-Butyl-3-(4-chloroanilino)-1-pyrrolidinecarboxylate

Cat. No. B8487716
M. Wt: 296.79 g/mol
InChI Key: WRDUCVPIKYPYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943188B2

Procedure details

To a solution of tert.butyl-3-(4-chloroanilino)-1-pyrrolidinecarboxylate (130 mg, 0.438 mmol) in CH2Cl2 (5 mL) was added CF3COOH (1 mL). After 30 min tie volatiles were removed in vacuo to give the subtitled product (186 mg) and was used directly in the next step.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([NH:13][CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)NC1=CC=C(C=C1)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 min tie volatiles were removed in vacuo
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 186 mg
YIELD: CALCULATEDPERCENTYIELD 215.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.